Product packaging for Chlordene epoxide(Cat. No.:CAS No. 6058-23-7)

Chlordene epoxide

Cat. No.: B1219948
CAS No.: 6058-23-7
M. Wt: 354.9 g/mol
InChI Key: VMNNMBZKONGDDQ-UHFFFAOYSA-N
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Description

Chlordene epoxide is a colorless solid compound with the chemical formula C10H6Cl6O. It is widely used in the synthesis of organic compounds due to its high reactivity and stability. This compound is a derivative of chlordane, an organochlorine compound that was historically used as an insecticide. The compound is known for its role in various chemical reactions and research fields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6Cl6O B1219948 Chlordene epoxide CAS No. 6058-23-7

Properties

IUPAC Name

1,8,9,10,11,11-hexachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl6O/c11-6-7(12)9(14)4-2(1-3-5(4)17-3)8(6,13)10(9,15)16/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNNMBZKONGDDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3C1O3)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10863683
Record name 2,3,4,5,7,7-Hexachloro-1b,2,5,5a,6,6a-hexahydro-1aH-2,5-methanoindeno[1,2-b]oxirene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6058-23-7
Record name 2,3,4,5,7,7-Hexachloro-1a,1b,5,5a,6,6a-hexahydro-2,5-methano-2H-indeno[1,2-b]oxirene
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlordene epoxide
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Record name NSC78900
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Preparation Methods

Reaction Conditions and Mechanism

The oxidation of heptachlor occurs under mild alkaline conditions, often facilitated by light or UV irradiation. The reaction mechanism involves:

  • Electrophilic attack by molecular oxygen on the electron-deficient cyclodiene ring.

  • Formation of a peroxide intermediate , which rearranges to form the epoxide group.

  • Elimination of hydrogen chloride to yield this compound.

This method is industrially favored due to its simplicity and the availability of heptachlor as a precursor. However, the reaction requires stringent control over temperature and pH to minimize side products such as polychlorinated dibenzodioxins.

Sulfonium Salt-Mediated Epoxidation

A patented method for epoxide synthesis involves the reaction of ketones with sulfonium salts in the presence of solid alkali metal hydroxides. While originally developed for fungicide intermediates, this approach is adaptable to this compound production.

Key Reaction Parameters

  • Sulfonium salt : Trimethylsulfonium bromide, synthesized from dimethyl sulfide and methyl bromide.

  • Base : Powdered potassium hydroxide (2.5–3.0 moles per mole of ketone).

  • Temperature : 60–90°C, optimized at 80°C for rapid kinetics.

  • Catalyst : Diethylene glycol (5 mL per mole of ketone) enhances reaction efficiency.

Example Synthesis

  • Step 1 : Combine chlordene-derived ketone (1-(4-chlorophenyl)-4,4-dimethylpentan-3-one) with trimethylsulfonium bromide (1.3:1 molar ratio).

  • Step 2 : Add powdered KOH and diethylene glycol in toluene.

  • Step 3 : Heat at 80°C for 2 hours, yielding this compound with >98% purity.

Advantages :

  • High space/time yield (50–60 g/L·h).

  • Minimal solvent use (250 mL toluene per mole of ketone).

  • Scalable for industrial production.

Peroxyacid Epoxidation of Chlordene

Epoxidation via peroxycarboxylic acids is a classical method applicable to chlordene. Meta-chloroperbenzoic acid (mCPBA) or peracetic acid reacts with the alkene moiety in chlordene to form the epoxide.

Mechanism and Optimization

  • Electrophilic oxygen transfer : The peroxyacid’s electrophilic oxygen attacks the nucleophilic double bond in chlordene.

  • Concerted transition state : A four-membered cyclic transition state ensures stereospecific epoxidation.

Typical Procedure

  • Dissolve chlordene in dichloromethane.

  • Add mCPBA (1.1 equivalents) at 0°C.

  • Stir for 12 hours at room temperature.

  • Quench with sodium thiosulfate and isolate via column chromatography.

Yield : 75–85%, with cis-epoxide predominating due to steric effects.

Halohydrin Cyclization

Intramolecular Williamson ether synthesis converts halohydrins into epoxides under basic conditions. For this compound, this method requires synthesizing a bromohydrin intermediate.

Synthesis Steps

  • Halohydrin formation : Treat chlordene with bromine water to form 1-bromo-2-chloro-chlordene diol.

  • Base-induced cyclization : Add NaOH (2.0 M) to deprotonate the hydroxyl group, triggering nucleophilic displacement of bromide and epoxide formation.

Challenges :

  • Competing elimination reactions may produce dienes.

  • Requires anhydrous conditions to prevent hydrolysis.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Reaction TimeIndustrial Viability
Heptachlor Oxidation70–8090–956–8 hoursHigh
Sulfonium Salt>98>992 hoursVery High
Peroxyacid75–8585–9012 hoursModerate
Halohydrin Cyclization60–7080–8524 hoursLow

Key Findings :

  • The sulfonium salt method offers superior yield and scalability, making it ideal for large-scale production.

  • Peroxyacid epoxidation is preferable for laboratory-scale synthesis due to its simplicity.

  • Heptachlor oxidation remains relevant in regions with existing heptachlor stocks but poses environmental risks.

Physicochemical Properties of this compound

Data from analytical studies reveal the following characteristics:

  • Molecular formula : C10_{10}H5_5Cl7_7O

  • Molecular weight : 389.4 g/mol

  • Melting point : 95–96°C (decomposes)

  • Solubility : 5.6 × 108^{-8} g/L in water; miscible with acetone and benzene.

  • Stability : Resists hydrolysis at neutral pH but degrades under UV light.

Chemical Reactions Analysis

Types of Reactions: Chlordene epoxide undergoes several types of chemical reactions, including:

    Oxidation: this compound can be further oxidized to form more complex compounds.

    Reduction: The compound can be reduced to form chlordene or other derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peroxycarboxylic acids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can open the epoxide ring.

Major Products Formed:

    Oxidation: More complex organochlorine compounds.

    Reduction: Chlordene and its derivatives.

    Substitution: Various substituted chlordene derivatives, depending on the nucleophile used.

Scientific Research Applications

Analytical Applications

Chlordene epoxide is essential in analytical chemistry for several reasons:

  • Residue Analysis : It serves as an important marker in the analysis of pesticide residues in agricultural products. Methods such as gas chromatography with electron-capture detection are commonly employed to quantify this compound levels in various matrices including soil, water, and food products .
  • Environmental Monitoring : The detection of this compound in environmental samples helps assess contamination levels from historical pesticide use. Its presence can indicate the degradation of heptachlor in soil and sediment samples .

Table 1: Analytical Methods for this compound Detection

Method Description
Gas ChromatographyUtilizes electron-capture detection for sensitivity in quantifying residues.
Mass SpectrometryConfirms the identity and concentration of this compound in complex mixtures.
High-Performance Liquid ChromatographySeparates components for detailed analysis of pesticide formulations.

Toxicological Implications

This compound has been studied for its toxicological effects, particularly regarding its potential carcinogenicity:

  • Carcinogenic Potential : Studies indicate that both heptachlor and its metabolite, this compound, exhibit carcinogenic properties in laboratory animals. The U.S. Environmental Protection Agency has classified these compounds as potential human carcinogens based on animal studies demonstrating liver cancer induction .
  • Metabolic Pathways : Understanding the metabolic pathways involving this compound is crucial for assessing its toxicity. In mammals, it is metabolized to less toxic forms, but the rate and extent of this metabolism can vary significantly across species .

Environmental Impact

This compound's persistence in the environment poses significant ecological risks:

  • Soil Microbial Transformation : Research shows that soil microorganisms can transform heptachlor into this compound and other metabolites. This transformation is vital for understanding how these compounds behave in agricultural soils over time .
  • Bioaccumulation : this compound can accumulate in biological tissues, leading to higher concentrations in organisms at higher trophic levels. This bioaccumulation raises concerns about food safety and ecosystem health .

Table 2: Environmental Persistence and Transformation

Compound Persistence Transformation Products
HeptachlorModerate (1-3 years)Chlordene, this compound
This compoundHigh1-Hydroxychlordene, 1-Hydroxy-2,3-Epoxychlordene

Case Studies

Several case studies highlight the implications of this compound in environmental health:

  • Agricultural Residues : A study conducted on soil samples from agricultural fields treated with heptachlor revealed significant residues of this compound even years after application. This underscores the long-term environmental impact of such pesticides .
  • Human Exposure : Investigations into dairy products have shown detectable levels of this compound, raising concerns about human exposure through food consumption. The findings prompted further research into dietary intake and potential health risks associated with these residues .
  • Ecotoxicology Studies : Research on aquatic ecosystems has demonstrated that this compound can affect non-target species, leading to decreased biodiversity and altered community structures due to its toxic effects on aquatic organisms .

Mechanism of Action

Chlordene epoxide is similar to other organochlorine epoxides, such as heptachlor epoxide and aldrin epoxide. it has unique properties that make it distinct:

    Heptachlor Epoxide: Both compounds are derived from their respective parent compounds (heptachlor and chlordane) and share similar toxicological profiles. this compound is more stable and has a higher reactivity.

    Aldrin Epoxide: Similar in structure, but this compound has different reactivity patterns and applications.

Comparison with Similar Compounds

  • Heptachlor Epoxide
  • Aldrin Epoxide
  • Dieldrin Epoxide

Chlordene epoxide’s unique stability and reactivity make it a valuable compound in various fields of research and industry. Its ability to undergo diverse chemical reactions and its applications in multiple scientific domains highlight its significance.

Biological Activity

Chlordene epoxide is a metabolite of chlordane, a synthetic pesticide that has been widely used for agricultural and residential pest control. Understanding the biological activity of this compound is crucial due to its implications for human health and environmental safety. This article reviews the toxicokinetics, metabolic pathways, and health effects associated with this compound, supported by data tables and case studies.

Toxicokinetics

This compound, like its parent compound chlordane, exhibits high lipophilicity, leading to efficient absorption in biological systems. Studies indicate that chlordane is readily absorbed through various exposure routes, including oral, dermal, and inhalation. For instance, peak blood levels in mice were observed at 113 ng equivalents/mL after oral administration of a 1 mg/kg dose of chlordane .

Table 1: Absorption Characteristics of this compound

SpeciesRoute of AdministrationPeak Blood Level (ng/mL)Time to Peak (hours)
MouseOral1138
RatOral17524
RabbitRepeated OralVariesVaries

Metabolism

This compound is primarily metabolized in the liver through cytochrome P450 enzymes. The metabolic pathways include hydroxylation, dehydrochlorination, and hydrolysis, leading to various metabolites such as oxychlordane and heptachlor epoxide. The enantioselective metabolism of chlordane is influenced by the specific P450 isoforms present in the organism .

Figure 1: Metabolic Pathways of this compound

  • Pathway 1: Hydroxylation → 3-Hydroxychlordane → Oxychlordane
  • Pathway 2: Dehydrochlorination → Heptachlor → Heptachlor Epoxide
  • Pathway 3: Hydrolysis → Monochlorodihydroxy derivatives

Health Effects

This compound has been associated with various health risks, particularly as an endocrine-disrupting chemical (EDC). Epidemiological studies suggest a correlation between exposure to chlordane compounds and increased risks of obesity and type 2 diabetes. A systematic review indicated that higher levels of oxychlordane were significantly associated with diabetes (OR = 1.96) and trans-nonachlor with an odds ratio of 2.43 .

Table 2: Epidemiological Data on Chlordene Exposure and Health Outcomes

CompoundHealth OutcomeOdds Ratio (OR)Confidence Interval (CI)
OxychlordaneDiabetes1.96(1.19; 3.23)
Trans-nonachlorDiabetes2.43(1.64; 3.62)
Heptachlor EpoxideDiabetes1.88(1.42; 2.49)

Case Studies

Several case-control studies have investigated the carcinogenic potential of chlordane and its metabolites. Notably, increased incidences of liver tumors have been documented in animal studies following chronic exposure to chlordane . Additionally, associations have been reported between chlordane exposure and non-Hodgkin lymphoma in humans .

Case Study Summary: Chlordane Exposure and Cancer Risk

  • Study Population: Pesticide applicators
  • Findings: Modest increase in risk for non-Hodgkin lymphoma associated with chlordane exposure.
  • Limitations: Confounding variables due to concurrent pesticide exposures.

Q & A

Q. How can Chlordene epoxide be reliably identified in environmental samples, and what analytical techniques are most effective?

this compound (C₁₀H₆Cl₆O) can be identified using gas chromatography-mass spectrometry (GC-MS) due to its volatile nature and distinct fragmentation patterns. For non-volatile matrices, high-performance liquid chromatography (HPLC) coupled with UV-Vis or tandem mass spectrometry (LC-MS/MS) is recommended, leveraging its solubility profile in organic solvents (e.g., logP values from solubility data ). Confirmatory analysis should cross-reference CAS registry numbers (6058-23-7) and EPA systematic names (1,2,3,5,7,8-hexachloro-1,3a,4,5,6,6a-hexahydro-1,4-ethenopentalene) .

Q. What are the primary metabolic or degradation pathways of this compound in sediment systems?

this compound is a metabolite of Heptachlor, formed via oxidative epoxidation. The pathway involves:

  • Step 1 : Hydroxylation of Heptachlor to 1-hydroxychlordene.
  • Step 2 : Epoxidation to 1-hydroxy-2,3-epoxychlordene.
  • Step 3 : Final conversion to this compound . Degradation in sediment is influenced by microbial activity and redox conditions; anaerobic environments favor reductive dechlorination, while aerobic conditions promote further oxidation .

Q. What experimental design considerations are critical for studying this compound’s stability under varying pH and temperature?

  • pH Control : Use buffered solutions (e.g., phosphate buffer for neutral pH) to isolate pH effects.
  • Temperature Gradients : Conduct kinetic studies at 25°C, 40°C, and 60°C to model Arrhenius behavior.
  • Analytical Intervals : Sample at fixed timepoints (e.g., 0, 24, 48 hours) and quantify degradation products via GC-MS . Note: Epoxide ring stability is pH-sensitive; acid-catalyzed hydrolysis may yield diols, while base conditions could trigger nucleophilic ring-opening .

Advanced Research Questions

Q. How can reaction efficiency be optimized for synthesizing this compound from its precursors in laboratory settings?

  • Catalyst Selection : Use intramolecular bifunctional catalysts (e.g., quaternary ammonium salts) to enhance epoxidation rates, achieving >70% conversion at mild temperatures (120°C) .
  • Microreactor Systems : Implement continuous-flow microreactors to minimize hazardous intermediate accumulation (e.g., DMDO) and improve mixing efficiency. Residence time and temperature can be tuned for targeted epoxide incorporation .
  • Solvent-Free Reactions : For scale-up, solvent-free conditions reduce reagent waste and improve reaction efficiency (70–90%) .

Q. What mechanistic insights explain contradictory data on this compound’s stereoselective ring-opening reactions?

Discrepancies arise from competing acid- vs. base-catalyzed mechanisms:

  • Acid-Catalyzed : Protonation of the epoxide oxygen leads to carbocation formation, favoring trans-diol products (e.g., with H₂O/H⁺) .
  • Base-Catalyzed : Nucleophilic attack (e.g., by OH⁻) results in inversion of configuration, producing cis-diols . Conflicting reports may stem from uncontrolled pH or nucleophile concentration. Validate conditions using kinetic isotope effects (e.g., D₂O) or isotopic labeling .

Q. How can computational modeling resolve uncertainties in this compound’s environmental fate and toxicity?

  • Molecular Dynamics (MD) : Simulate interactions with soil organic matter to predict adsorption coefficients (Kₒc).
  • Density Functional Theory (DFT) : Calculate bond dissociation energies to identify vulnerable sites for microbial degradation .
  • QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with bioaccumulation potential . Cross-validate models with experimental LC₅₀ data from aquatic toxicity assays .

Q. What strategies mitigate data variability in quantifying this compound’s solubility across different solvent systems?

  • Standardized Protocols : Use shake-flask methods with saturated solutions, equilibrated for 24 hours at 25°C.
  • Internal Standards : Spike samples with deuterated analogs (e.g., D₁₀-Chlordene epoxide) to correct for matrix effects .
  • Interlaboratory Validation : Share datasets via platforms like Reaxys or SciFinder to identify systematic biases .

Methodological and Data Reliability Considerations

Q. How should researchers address discrepancies between primary and secondary literature on this compound’s reaction pathways?

  • Source Evaluation : Prioritize peer-reviewed studies with detailed experimental sections (e.g., catalyst loading, temperature profiles) .
  • Reproducibility Checks : Replicate key experiments (e.g., epoxide hydrolysis) under reported conditions, documenting deviations .
  • Critical Appraisal : Use tools like Web of Science to assess citation impact and author expertise .

Q. What experimental controls are essential when analyzing this compound’s interaction with co-pollutants in complex matrices?

  • Blank Samples : Include matrix-matched blanks to account for background contamination.
  • Spike Recovery Tests : Add known quantities of this compound to validate extraction efficiency (target: 85–115% recovery) .
  • Isotope Dilution : Use ¹³C-labeled standards for LC-MS/MS quantification to correct for ion suppression .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlordene epoxide
Reactant of Route 2
Chlordene epoxide

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